molecular formula C16H17NO3 B2554431 N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 874465-66-4

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2554431
CAS No.: 874465-66-4
M. Wt: 271.316
InChI Key: CMNGXIACTVZZEF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is a propanamide derivative characterized by two key substituents: a 4-acetylphenyl group attached to the amide nitrogen and a 5-methylfuran-2-yl moiety linked to the propanamide chain.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-8H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNGXIACTVZZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328652
Record name N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874465-66-4
Record name N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Acetylation of 4-aminophenyl: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(4-acetylphenyl)amine.

    Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction. This involves reacting 5-methylfuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amide Formation: The final step involves the formation of the amide bond. This is achieved by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Chemical Reactivity

The compound undergoes reactions typical of amides and aromatic systems, with functional groups enabling diverse transformations:

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Reagents : HCl (acidic) or NaOH (basic)

  • Conditions : Heat, aqueous medium

  • Outcome : Formation of carboxylic acid and amine.

Nucleophilic Substitution

The furan ring participates in electrophilic substitution, reacting with nucleophiles such as Grignard reagents:

  • Reagents : RMgX (R = alkyl/aryl)

  • Conditions : Dry ether, -78°C

  • Outcome : Substituted furan derivatives.

Oxidation

The furan ring can oxidize under strong oxidizing agents:

  • Reagents : KMnO₄, H₂O₂

  • Conditions : Acidic medium, reflux

  • Outcome : Formation of diols or ketones.

Reduction

The amide group reduces to the corresponding amine:

  • Reagents : LiAlH₄

  • Conditions : Anhydrous ether, 0°C

  • Outcome : Propanamide converted to propanamine.

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Outcome
Acidic HydrolysisHCl, H₂OReflux, 6–8 hCarboxylic acid + amine
Basic HydrolysisNaOH, H₂O80–100°C, 2–3 hSodium salt + amine
Electrophilic SubstitutionRMgXDry ether, -78°CSubstituted furan derivatives
OxidationKMnO₄, H₂O₂Acidic medium, refluxDiols/ketones

Structural Similarities and Reactivity

Comparison with related compounds highlights its unique reactivity profile:

Compound Key Features Reactivity Differences
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamideAmide + furan + acetylphenylAmide hydrolysis, furan substitution
3-(furan-2-yl)propanoic acidFuran + carboxylic acidLimited amide reactivity
(E)-N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)acrylamideAcrylamide structureEnhanced electrophilic reactivity

This compound’s versatility in undergoing hydrolysis, substitution, and oxidation reactions makes it a valuable intermediate in organic synthesis. Its reactivity profile underscores its potential in drug discovery and advanced materials development.

Scientific Research Applications

The biological activity of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess significant antimicrobial potential. For instance, derivatives of propanamide have demonstrated notable inhibition against common pathogens, indicating a promising avenue for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects : In vitro experiments have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This property highlights its potential role in managing inflammatory diseases, making it a candidate for further research in the development of anti-inflammatory therapies.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects. In models of neurotoxicity, it has been shown to mitigate damage to neuronal cells induced by oxidative stress or inflammation, indicating its potential for treating neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of several derivatives of propanamide against common bacterial pathogens. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Assessment : In vitro experiments were conducted using lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory properties of this compound. The results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic promise in treating inflammatory conditions.
  • Neuroprotective Study : A neuroprotective study utilized PC12 cells exposed to corticosterone to model stress-induced neurotoxicity. Treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The acetyl group and furan ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related propanamide derivatives, highlighting key differences in substituents, molecular weight, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide C₁₆H₁₇NO₃ 271.31 4-acetylphenyl, 5-methylfuran-2-yl Electron-withdrawing acetyl group; furan oxygen enhances H-bonding potential -
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 4-fluorophenyl, 4-methoxyphenyl, tetrazole Tetrazole (H-bond acceptor); fluorophenyl enhances metabolic stability
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide C₁₃H₁₅N₃O₂ 245.28 2-methoxyphenyl, pyrazole Pyrazole (electron-rich ring); methoxy group improves solubility
(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₄F₃NO₂ 357.31 4-acetylphenyl, CF₃-phenyl Trifluoromethyl group increases electronegativity and lipophilicity
N-((4-acetylphenyl)sulfonyl)-3-(indol-2-yl)propanamide (Compound 59) C₂₀H₁₇ClN₂O₄S 440.87 Sulfonamide, chlorobenzoyl indole Sulfonamide enhances enzyme inhibition potential
Key Observations:
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., acetyl in the target compound vs. trifluoromethyl in ) may reduce electron density on the aromatic ring, affecting binding to targets like kinases or acetylcholinesterase.
    • Heterocyclic moieties : The 5-methylfuran in the target compound offers a balance of lipophilicity and H-bonding capacity, contrasting with pyrazole (in ) or tetrazole (in ), which are stronger H-bond acceptors.
  • Molecular Weight : The target compound (271.31 g/mol) falls within the typical range for drug-like molecules, whereas bulkier analogs (e.g., Compound 59 in , 440.87 g/mol) may face challenges in bioavailability.
Neuroprotective Potential:
  • Compounds like N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () demonstrated neuroprotective effects in SH-SY5Y cells, reducing 6-OHDA-induced cytotoxicity. The methoxy group’s electron-donating nature likely enhances membrane permeability, a feature that may differ in the acetyl-substituted target compound .
Enzyme Inhibition:
  • Sulfonamide-containing propanamides (e.g., Compound 59 in ) showed potent carbonic anhydrase inhibition, attributed to the sulfonamide group’s interaction with zinc ions in the enzyme active site. The target compound lacks this moiety but may target other enzymes via furan-mediated interactions.
Metabolic Stability:
  • Fluorine and trifluoromethyl groups (e.g., in ) improve metabolic stability by resisting oxidative degradation. The 5-methylfuran in the target compound may confer moderate stability, though furans are occasionally susceptible to metabolic oxidation.

Biological Activity

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula C14_{14}H15_{15}NO\ and a molecular weight of 229.28 g/mol. Its structure features an acetyl group and a furan ring, which are significant for its reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities have been studied in various contexts.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan rings often exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganisms TestedActivity Observed
This compoundE. coli, S. aureusInhibition of growth
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazoleKlebsiella pneumoniae, Candida albicansModerate activity
Other furan derivativesVarious bacteriaVariable effectiveness

Anti-inflammatory Activity

The compound's anti-inflammatory potential is supported by studies showing that furan-containing compounds can modulate inflammatory pathways. For example, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is essential for preventing oxidative stress-related damage in cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Derivatives : A study synthesized various derivatives of furan-containing compounds and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications to the furan moiety significantly impacted efficacy .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing promising results in reducing edema and inflammatory markers .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in inflammation and microbial resistance, suggesting mechanisms for their biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, and how can purity be ensured?

  • Methodology : A common approach involves coupling the furan-propanamide moiety with the 4-acetylphenyl group via amide bond formation. For example, similar propanamide derivatives are synthesized by reacting activated carboxylic acids (e.g., acid chlorides) with aromatic amines under inert conditions. Post-synthesis, purification via column chromatography (e.g., using EtOAc/hexane gradients) and recrystallization (e.g., from EtOAc) ensures high purity .
  • Key Steps : Monitor reaction progress via TLC, and confirm final structure using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Primary Tools :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent connectivity and stereochemistry .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying bond angles and torsional strain in the furan and acetylphenyl groups .

Q. How can HPLC be optimized for purity assessment of this compound?

  • Method Development : Use a C18 column with UV detection (λ ~255 nm) and a gradient of acetonitrile/water. Relative response factors (RRFs) for impurities should be calibrated against reference standards, as demonstrated in pharmacopeial protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results for this compound?

  • Troubleshooting :

  • Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotamers in the propanamide chain), while X-ray captures a single crystal conformation. Use variable-temperature NMR to assess dynamic behavior .
  • Solvent Artifacts : Ensure crystallography data is collected at the same temperature as NMR experiments to minimize solvent-induced structural variations .

Q. What strategies improve reaction yields during the synthesis of the furan-propanamide moiety?

  • Optimization :

  • Catalysis : Employ coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. For example, 1,2,3,4-tetrahydroisoquinoline coupling in acetonitrile achieved 25% yield after recrystallization .

Q. How can computational methods predict biological targets for this compound?

  • Approach :

  • Molecular Docking : Compare the compound’s structure to known ligands of kinases (e.g., JAK3) or cannabinoid receptors (e.g., CB2). Similar oxadiazolyl-propionamides show affinity for CB2 via hydrophobic interactions with the furan ring .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group on furan) with activity data from analogous compounds .

Q. What advanced techniques are used to profile impurities in this compound during scale-up?

  • Analytical Workflow :

  • LC-MS/MS : Identify trace impurities (e.g., byproducts from incomplete acetylation) with high sensitivity.
  • Pharmacopeial Standards : Follow USP guidelines for impurity limits, using RRFs to quantify contaminants like unreacted amines or oxidized furan derivatives .

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